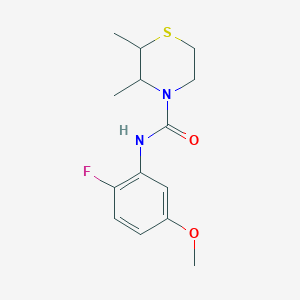
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the formation of new blood vessels. Additionally, it has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is its potential for use in cancer treatment and neurodegenerative disease research. It has been shown to have promising results in vitro and in animal models, and further research is needed to determine its potential for use in humans. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
未来方向
There are several future directions for research on 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide. One direction is to further investigate its potential for use in cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its potential for use in treating other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in research.
合成方法
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentene-1-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethyl-2,3-dihydroindole-5-carboxamide in the presence of triethylamine. The resulting product is then purified through column chromatography, yielding the final compound.
科学研究应用
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
属性
IUPAC Name |
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18(2)16(20)14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZVAJKSCUDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)

![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)


![Cyclopentyl-[3-[1-(3,5-difluorophenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7630638.png)
![1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea](/img/structure/B7630653.png)
